molecular formula C19H11F5N2O B13879492 N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057089-78-7

N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B13879492
CAS No.: 1057089-78-7
M. Wt: 378.3 g/mol
InChI Key: LDNPYYKZNNSMDO-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a chemical compound of significant interest in agrochemical and pharmaceutical research due to its structural relationship with established active ingredients. This compound features a pyridine-3-carboxamide core, a scaffold recognized in the development of potent herbicides such as Diflufenican (N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide) . The strategic placement of difluorophenyl and trifluoromethylphenyl substituents is a common design principle in modern chemistry to enhance biological activity and optimize physicochemical properties, including metabolic stability and lipophilicity . As a result, this compound serves as a valuable building block for researchers developing new crop protection agents . Beyond agrochemical applications, the pyridine-carboxamide structure is a privileged pharmacophore in medicinal chemistry. Similar compounds are investigated for their potential to exhibit diverse biological activities, acting as enzyme inhibitors or targeting specific biochemical pathways . Researchers can utilize this high-purity compound as a key intermediate in combinatorial chemistry or as a lead structure in the design of novel therapeutic and agrochemical agents. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1057089-78-7

Molecular Formula

C19H11F5N2O

Molecular Weight

378.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H11F5N2O/c20-15-5-6-16(21)17(8-15)26-18(27)13-7-12(9-25-10-13)11-1-3-14(4-2-11)19(22,23)24/h1-10H,(H,26,27)

InChI Key

LDNPYYKZNNSMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)NC3=C(C=CC(=C3)F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

  • Suzuki Coupling Reaction : The 5-position of nicotinic acid derivatives can be functionalized by Suzuki coupling between 5-bromonicotinic acid and 4-(trifluoromethyl)phenylboronic acid under palladium catalysis. This method is well-documented and provides regioselective formation of the biaryl pyridine acid intermediate.

    • Reagents and Conditions :

      • 5-bromonicotinic acid (commercially available)
      • 4-(trifluoromethyl)phenylboronic acid
      • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands)
      • Base such as potassium carbonate or sodium carbonate
      • Solvent: aqueous-organic mixtures (e.g., dioxane/water)
      • Temperature: typically 80–110 °C
      • Reaction time: 6–24 hours
    • This reaction yields 5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid in moderate to good yields and high purity after workup and purification by recrystallization or chromatography.

Conversion of Carboxylic Acid to Acid Chloride

  • The carboxylic acid intermediate is converted to the acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride , which activate the acid for subsequent amide bond formation.

    • Typical Procedure :
      • The acid is suspended or dissolved in anhydrous solvent (e.g., dichloromethane or chloroform).
      • SOCl2 is added dropwise, often with catalytic DMF to enhance reaction rate.
      • The mixture is refluxed or stirred at room temperature until gas evolution ceases.
      • Excess reagent and solvent are removed under reduced pressure to yield the acid chloride as a reactive intermediate.

Amide Bond Formation with 2,5-Difluoroaniline

  • The acid chloride intermediate is reacted with 2,5-difluoroaniline to form the target amide.

    • Reaction Conditions :
      • The acid chloride is dissolved in anhydrous solvent such as dichloromethane or tetrahydrofuran.
      • 2,5-difluoroaniline is added, often in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl.
      • The reaction is carried out at 0 °C to room temperature, typically for several hours.
      • Workup involves aqueous washes and purification by chromatography or recrystallization.

Alternative Amide Formation via Coupling Reagents

Reaction Scheme Summary

Step Reaction Type Reactants Reagents/Conditions Product
1 Suzuki Coupling 5-Bromonicotinic acid + 4-(trifluoromethyl)phenylboronic acid Pd catalyst, base, dioxane/water, 80–110 °C 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid
2 Acid Chloride Formation 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid Thionyl chloride, reflux or RT 5-[4-(Trifluoromethyl)phenyl]pyridine-3-carbonyl chloride
3 Amide Formation Acid chloride + 2,5-difluoroaniline Base (TEA or pyridine), DCM, 0 °C to RT This compound

Analytical and Purification Methods

  • Purification : Typically achieved by silica gel chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
  • Characterization : Confirmed by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and elemental analysis.
  • Yields : Overall yields for the multi-step synthesis range from moderate to good (40–75%) depending on reaction optimization.

Research Findings and Notes

  • The Suzuki coupling step is critical for regioselectivity and yield; ligand choice and base can significantly influence outcomes.
  • Use of protecting groups is generally unnecessary for the 2,5-difluoroaniline amine, but may be employed if other reactive groups are present.
  • Alternative amide coupling methods using carbodiimides or uronium salts can avoid harsh acid chloride formation, improving functional group tolerance.
  • The trifluoromethyl group on the phenyl ring enhances the compound’s chemical stability and lipophilicity, which is often desirable in medicinal chemistry contexts.
  • Literature reports indicate that similar pyridine-3-carboxamide derivatives are synthesized under mild conditions with high purity, facilitating biological evaluation.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The presence of fluorine atoms and the trifluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyridine core, fluorinated substituents, or carboxamide linker. Below is a comparative analysis of key analogs, emphasizing physicochemical properties, biological activity, and structure-activity relationships (SAR).

Structural Analogs and Their Properties

Compound Name Substituent Modifications Molecular Formula Key Properties/Applications
N-(3,4-dichlorophenyl)-5-phenylpyridine-3-carboxamide • 3,4-dichlorophenyl instead of 2,5-difluorophenyl
• Phenyl instead of 4-CF₃-phenyl
C₁₈H₁₂Cl₂N₂O Higher logP (3.8) due to Cl substituents; reported as a JAK2 inhibitor (IC₅₀ = 12 nM)1
N-(2-fluorophenyl)-5-[4-(nitro)phenyl]pyridine-3-carboxamide • Single F on phenyl
• Nitro group instead of CF₃
C₁₈H₁₂FN₃O₃ Lower metabolic stability (t₁/₂ = 1.2 h in liver microsomes); moderate COX-2 inhibition (IC₅₀ = 45 nM)2
N-(2,5-difluorophenyl)-5-[4-(methyl)phenyl]pyridine-3-carboxamide • Methyl instead of CF₃ at 4-position C₁₉H₁₄F₂N₂O Reduced lipophilicity (logP = 2.9 vs. 3.5 for CF₃ analog); weaker binding to EGFR (IC₅₀ = 180 nM vs. 28 nM)3

Key Findings

Fluorination vs.

Trifluoromethyl vs. Nitro/Methyl Groups :

  • The CF₃ group in the 4-position significantly increases lipophilicity (logP = 3.5) and resistance to oxidative metabolism compared to nitro (logP = 2.1) or methyl (logP = 2.9) groups.
  • Nitro-substituted analogs, while potent in vitro, often show poor pharmacokinetics due to nitroreductase-mediated degradation4.

Carboxamide Linker Flexibility :

  • Replacement of the carboxamide with sulfonamide or urea linkers in other analogs reduces pyridine ring planarity, diminishing binding affinity to flat hydrophobic pockets (e.g., kinase ATP-binding sites)5.

Contradictions and Limitations

  • While CF₃ improves stability, it may reduce aqueous solubility, complicating formulation. For instance, the target compound’s solubility in PBS (pH 7.4) is <5 µg/mL, whereas methyl-substituted analogs achieve >50 µg/mL.
  • Some studies report conflicting SAR trends; e.g., trifluoromethyl analogs show superior EGFR inhibition in one study6 but weaker activity in another, possibly due to assay conditions or cell permeability differences.

Biological Activity

N-(2,5-difluorophenyl)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with two distinct aromatic groups: a 2,5-difluorophenyl and a 4-trifluoromethylphenyl moiety. This unique structure contributes to its biological properties, particularly in targeting specific biological pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and inflammation. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Antioxidant Properties : The presence of fluorinated groups enhances the compound's ability to scavenge free radicals, which may contribute to its anti-inflammatory effects .

Anticancer Activity

Several studies have reported the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value in the low micromolar range against non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15) cell lines .
  • Mechanistic Studies : Docking studies suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Cytokine Inhibition : It has been observed to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages, indicating its potential in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties:

  • Bactericidal Effects : The compound has demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) suggesting effectiveness similar to established antimicrobial agents .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the antiproliferative effects on multiple cancer cell lines.
    • Results indicated potent inhibition with IC50 values ranging from 0.08 to 12.07 mM depending on the specific cell line tested .
  • Inflammation Model :
    • In vivo studies using mouse models showed significant reduction in inflammation markers when treated with this compound.
    • The study concluded that it could be a candidate for further development as an anti-inflammatory drug .

Data Table: Biological Activity Summary

Activity TypeAssay TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerMTT AssayNCI-H2332
AnticancerMTT AssayHCT-1525
Anti-inflammatoryCytokine ReleaseLPS-stimulated Macrophages0.283
AntimicrobialMIC AssayVarious Bacterial Strains0.15 - 44.5

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